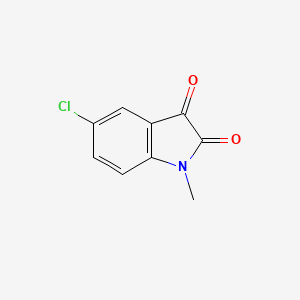

5-Chloro-1-methyl-1H-indole-2,3-dione

Übersicht

Beschreibung

5-Chloro-1-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-Chloro-1-methylindoline-2,3-dione is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

It is known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological and clinical applications .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

Biologische Aktivität

5-Chloro-1-methyl-1H-indole-2,3-dione (also known as 5-chloroindole-2,3-dione) is an indole derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and virology. This compound's unique structure, characterized by a chloro substituent at the 5-position and a methyl group at the 1-position of the indole ring, contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C9H6ClNO2

- Molecular Weight : 197.60 g/mol

- Appearance : Yellow to orange-yellow crystals

- Solubility : Soluble in organic solvents (e.g., ethanol, DMSO), slightly soluble in water

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. The compound has been shown to have a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM , indicating its effectiveness against specific types of cancer. Notably, derivatives of this compound have demonstrated superior activity compared to established anticancer drugs like erlotinib.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | 29 | Panc-1 (Pancreatic) |

| 33 | MCF-7 (Breast) | |

| 42 | A549 (Epithelial) |

In a study comparing various derivatives, compound 3e (with an m-piperidinyl substitution) was identified as the most potent with a GI50 of 29 nM , outperforming erlotinib which had a GI50 of 33 nM .

Antiviral Activity

Beyond its anticancer properties, this compound has shown promise as an antiviral agent. Research highlights its potential efficacy against coronaviruses and other viral pathogens.

Table 2: Antiviral Activity Assay Results

| Virus | Compound | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Influenza H1N1 | Compound 9 | 0.0027 | High |

| Herpes Simplex Virus 1 | Compound 5 | 0.0022 | High |

| Coxsackie B Virus | Compound 4 | 0.0092 | Moderate |

In studies involving influenza virus H1N1 and herpes simplex virus type 1 (HSV-1), compounds derived from indole structures exhibited low IC50 values, indicating strong antiviral activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Target Interactions

- Enzymatic Inhibition : Indole derivatives can inhibit key enzymes involved in cancer progression and viral replication.

- Receptor Binding : The compound binds selectively to receptors that modulate cellular responses related to growth and viral infection.

Biochemical Pathways

Indole derivatives are known to influence multiple biochemical pathways, including those involved in apoptosis and immune response modulation. The presence of the chloro group enhances interactions with target proteins, potentially increasing potency against specific enzymes such as aldehyde dehydrogenases .

Case Studies

A series of studies have evaluated the biological activities of various indole derivatives:

- Anticancer Studies : A comparative analysis revealed that modifications on the indole ring significantly affect antiproliferative activity. For instance, substituting different functional groups led to variations in GI50 values across different cancer cell lines.

- Antiviral Research : The antiviral efficacy against SARS-CoV-2 was assessed using modified indoles that exhibited promising results in inhibiting viral replication at low concentrations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 5-chloro-1-methyl-1H-indole-2,3-dione exhibit significant antibacterial properties. For instance, a series of synthesized compounds incorporating this indole derivative were tested against various microorganisms using disk diffusion techniques. The results indicated that many of these compounds showed enhanced activity against resistant bacterial strains, highlighting their potential as new antibacterial agents .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of this compound derivatives. A study developed a novel series of compounds that demonstrated potent activity against cancer cell lines. The mechanism involved interactions with key amino acid residues within the target proteins, suggesting that these compounds could serve as leads for further anticancer drug development .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using HPLC techniques. A specific method involves the use of a Newcrom R1 HPLC column, where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and quality control in pharmaceutical formulations .

Synthesis and Characterization

The synthesis of this compound derivatives has been extensively documented. Various methods have been employed to create new compounds with modified properties. For instance, cationic surfactants derived from this compound have been synthesized and characterized for their potential applications in drug delivery systems .

Data Table: Summary of Applications

Case Study 1: Antibacterial Properties

In a study published in IJERA, researchers synthesized a series of 5-chloroisatin derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics, suggesting their potential as alternative treatments in combating bacterial infections .

Case Study 2: Anticancer Research

A recent publication highlighted the design and synthesis of novel indole derivatives with antiproliferative activity. The study detailed how these compounds interact with specific protein targets involved in cancer cell proliferation, providing insights into their mechanisms of action and paving the way for future drug development efforts .

Eigenschaften

IUPAC Name |

5-chloro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOPQQPDPYWFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209179 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60434-13-1 | |

| Record name | 5-Chloro-1-methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60434-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methylindole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1-METHYLINDOLE-2,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H5SVZ7X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the overall structure of 5-Chloro-1-methylindoline-2,3-dione?

A1: 5-Chloro-1-methylindoline-2,3-dione is described as an almost planar molecule. The root mean square (r.m.s.) deviation of its non-hydrogen atoms from a plane is 0.0922 (19) A []. This suggests a relatively flat structure.

Q2: How do the molecules of 5-Chloro-1-methylindoline-2,3-dione interact in the solid state?

A2: The crystal structure reveals several intermolecular interactions. * Helical Chains: Methyl-C—H⋯O(carbonyl) interactions link the molecules, forming helical chains along the crystallographic b axis [].* Layered Structure: These helical chains further interact through π–π interactions, arranging themselves in layers parallel to the ab plane []. The distances between the ring centroids in these interactions range from 3.4861 (13) to 3.9767 (12) A [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.